N-(2-fluorophenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
CAS No.: 946381-65-3
Cat. No.: VC8454505
Molecular Formula: C21H19FN4O2
Molecular Weight: 378.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946381-65-3 |
|---|---|
| Molecular Formula | C21H19FN4O2 |
| Molecular Weight | 378.4 g/mol |
| IUPAC Name | N-(2-fluorophenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide |
| Standard InChI | InChI=1S/C21H19FN4O2/c1-2-7-20-24-25-21(28-20)18-12-14-8-3-6-11-17(14)26(18)13-19(27)23-16-10-5-4-9-15(16)22/h3-6,8-12H,2,7,13H2,1H3,(H,23,27) |
| Standard InChI Key | OPIWOZQYNQEHPI-UHFFFAOYSA-N |
| SMILES | CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4F |
| Canonical SMILES | CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4F |
Introduction
Structural Components and Their Significance
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Fluorophenyl Group: Fluorine substitution in aromatic rings can enhance lipophilicity and metabolic stability, which are desirable properties for drugs.
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Propyl-Substituted 1,3,4-Oxadiazole Ring: Oxadiazoles are known for their versatility in medicinal chemistry, often exhibiting antimicrobial, anti-inflammatory, and anticancer activities.
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Indole Moiety: Indoles are common in biologically active compounds, contributing to interactions with various biological targets.
Related Compounds and Their Biological Activities
While specific data on N-(2-fluorophenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is lacking, related compounds offer insights into potential biological activities:
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N-(2-fluorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide (PubChem CID 891159) demonstrates the importance of fluorophenyl and oxadiazole components in drug design .
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N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide shows promise as a 5-lipoxygenase inhibitor, highlighting the potential of similar heterocyclic compounds in inflammation management .
Synthesis and Characterization
The synthesis of such compounds typically involves multi-step reactions, including condensation and cyclization processes. Characterization often relies on spectroscopic methods like NMR and LC-MS to confirm structural integrity.
Potential Applications
Given the structural components, potential applications could include:
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Pharmacological Activities: Antimicrobial, anti-inflammatory, or anticancer properties, depending on the specific biological targets.
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Drug Development: The compound's design suggests it could be optimized for improved bioavailability or efficacy.
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